Tetraphosphorus octasulfide

Description

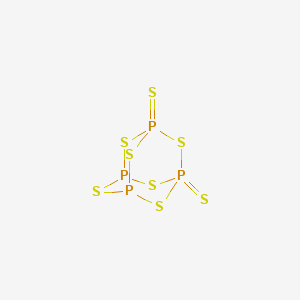

Structure

3D Structure

Properties

CAS No. |

37295-14-0 |

|---|---|

Molecular Formula |

P4S8 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3 |

InChI Key |

NMMODYSNYWOYCZ-UHFFFAOYSA-N |

Canonical SMILES |

P12SP3SP(=S)(S1)SP(=S)(S2)S3 |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphosphorus Octasulfide

Established Synthetic Routes and Reaction Pathway Elucidation for P₄S₈

The synthesis of tetraphosphorus (B14172348) octasulfide has been approached through several established routes, primarily involving the direct reaction of elemental phosphorus and sulfur or the use of other phosphorus sulfide (B99878) precursors.

One of the common methods involves the reaction of white phosphorus (P₄) with elemental sulfur (S₈). researchgate.net This reaction is typically carried out at elevated temperatures, leading to a complex mixture of phosphorus sulfides. researchgate.net The distribution of products is highly dependent on the reaction conditions, including temperature and the stoichiometry of the reactants. Research has shown that at temperatures below the auto-ignition point, a molten mixture of phosphorus and sulfur yields a complex array of products, with a predominance of phosphorus sulfides having a high sulfur-to-phosphorus ratio. researchgate.net

Another established route utilizes other phosphorus sulfides as starting materials. For instance, P₄S₃ can be reacted with elemental sulfur to yield a mixture of higher phosphorus sulfides, including P₄S₈. uni-muenchen.de The reaction of P₄S₃ with sulfur is notable as it can competitively form products with 7-9 sulfur atoms. lookchem.com

The reaction pathways for the formation of P₄S₈ are intricate. It has been proposed that the reaction between P₄ and S₈ may proceed through an initial reactive intermediate, P₄S₈, which then undergoes a series of reactions where sulfur atoms are incorporated into the phosphorus cage structure. researchgate.net Spectroscopic techniques such as ³¹P NMR and Raman spectroscopy have been instrumental in studying these complex reaction mixtures and identifying the various phosphorus sulfide species formed. researchgate.net

A different synthetic approach involves the use of lithium sulfide (Li₂S) and elemental sulfur in a pyridine (B92270) solvent at ambient temperature. uni-muenchen.de This method, starting from P₄S₃, Li₂S, and sulfur, has been reported to produce a salt containing a phosphorus sulfide anion in high yield. uni-muenchen.de

The table below summarizes some of the established synthetic routes for phosphorus sulfides, which can include P₄S₈ as a potential product.

| Starting Materials | Reagents/Conditions | Products | Reference |

| White Phosphorus (P₄), Elemental Sulfur (S₈) | Molten mixture, below auto-ignition temperature | Complex mixture of P₄Sₙ, including P₄S₈ | researchgate.net |

| P₄S₃, Elemental Sulfur | High temperature | Mixture of higher phosphorus sulfides | lookchem.com |

| P₄S₃, Li₂S, Elemental Sulfur | Pyridine, ambient temperature | Salt of [P₂S₆]⁴⁻ | uni-muenchen.de |

Advanced Strategies for Controlled Synthesis and Purity Enhancement of Tetraphosphorus Octasulfide

Achieving controlled synthesis and high purity of a specific phosphorus sulfide like P₄S₈ from the complex reaction mixtures is a significant challenge. Advanced strategies are being explored to address this.

One approach is the use of specific reagents that can selectively transfer sulfur to phosphorus sulfides. For example, the transfer of sulfur from arsenic and antimony sulfides to phosphorus sulfides has been investigated. lookchem.com While triphenylantimony (B1630391) sulfide has been studied for this purpose, its utility is limited by its tendency to undergo reductive elimination of sulfur. lookchem.com

The use of specific solvents can also influence the reaction pathway and product distribution. Pyridine has been utilized as a reaction medium, which can stabilize certain phosphorus sulfide anions and facilitate their formation under milder conditions. uni-muenchen.deuni-muenchen.de

Purification of the desired phosphorus sulfide from the product mixture is another critical aspect. Techniques such as fractional crystallization and chromatography can be employed, but the separation of closely related phosphorus sulfides remains a difficult task. The development of selective isolation methods is an ongoing area of research.

Mechanistic Investigations of P₄S₈ Formation Reactions

Understanding the reaction mechanisms is crucial for developing more selective and efficient synthetic routes to P₄S₈. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Spectroscopic methods, particularly ³¹P NMR, are powerful tools for tracking the formation and transformation of different phosphorus sulfide species in real-time. researchgate.netlookchem.com Two-dimensional exchange ³¹P NMR spectroscopy has been used to reveal the exchange pathways between various P₄Sₙ species in melts at high temperatures. lookchem.com These studies have been instrumental in identifying previously unknown or incorrectly assigned phosphorus sulfide isomers. lookchem.com

Computational studies, including quantum chemical calculations, have been employed to investigate the thermodynamics and kinetics of phosphorus sulfide formation. uni-muenchen.de These calculations can provide insights into the stability of different isomers and the energy barriers for their interconversion, helping to rationalize the observed product distributions. For instance, theoretical calculations have been used to explore synthetic routes involving mercaptans, amines, and copper complexes. uni-muenchen.de

The prevailing hypothesis for the reaction of P₄ and S₈ suggests the formation of a reactive P₄S₈ intermediate. This intermediate is thought to involve a P₄ cage and a cyclic S₈ structure. The subsequent ring-opening of the S₈ moiety leads to a diradical intermediate that then undergoes a cascade of reactions, incorporating sulfur atoms into the phosphorus cage. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of P₄S₈ synthesis, this translates to using less hazardous starting materials, reducing energy consumption, and minimizing waste generation.

One promising green chemistry approach is the use of milder reaction conditions. The synthesis of a phosphorus sulfide salt from P₄S₃, Li₂S, and elemental sulfur in pyridine at ambient temperature is an example of a reaction that avoids the high temperatures typically required for direct elemental reactions. uni-muenchen.deuni-muenchen.de This not only reduces energy consumption but can also lead to greater selectivity and fewer byproducts.

The choice of solvents is another important consideration. While pyridine has been shown to be an effective solvent, its toxicity and environmental impact necessitate the search for greener alternatives. The exploration of solvent-free reactions or the use of more benign solvents is an active area of research in phosphorus-sulfur chemistry.

Furthermore, developing synthetic routes that start from readily available and less toxic precursors is a key aspect of green chemistry. The use of P₄S₃, which is a commercially available and relatively stable phosphorus sulfide, as a starting material is a step in this direction. uni-muenchen.deuni-muenchen.de

Advanced Structural Elucidation of Tetraphosphorus Octasulfide

Spectroscopic Characterization Techniques for P₄S₈

Spectroscopy offers a powerful lens into the molecular framework of phosphorus sulfides. By interacting with the molecule's nuclei and bonds, these methods provide data on connectivity, bonding character, and molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone technique for characterizing phosphorus-sulfur compounds. wikipedia.org It provides detailed information about the number of unique phosphorus environments, their connectivity, and the nature of their local bonding. In the context of P₄S₈ and related P-S frameworks, solid-state magic-angle spinning (MAS) NMR is especially powerful.

Solid-state ³¹P NMR spectra can distinguish between structurally inequivalent phosphorus atoms within the molecule, which is revealed by the multiplicity of resonances. researchgate.net For phosphorus sulfides in general, structural units such as S=PS₃/₂ and PS₃/₂ can be differentiated by their chemical shift anisotropies. dtic.mil The analysis of spinning sideband patterns in MAS-NMR spectra allows for the determination of the principal components of the chemical shielding tensor, which can be directly correlated with the local crystallographic environment of the phosphorus atoms. researchgate.netdtic.mil While solution NMR provides sharp signals, solid-state NMR can reveal structural details that are averaged out in solution. researchgate.net For various phosphorus sulfides, ³¹P NMR has been used to analyze product distributions from synthesis reactions and to characterize isomers. wikipedia.orgcdnsciencepub.com

Table 1: Representative ³¹P NMR Data for Phosphorus Sulfide (B99878) Units Note: This table presents typical chemical shift ranges for different phosphorus environments found in phosphorus-sulfur compounds. Specific values for P₄S₈ would depend on its precise isomeric form and the experimental conditions.

| Phosphorus Environment | Typical ³¹P Chemical Shift Range (ppm) | Anisotropy Sign |

| S=PS₃/₂ | Varies, often distinct from other units | Opposite to PS₃/₂ |

| PS₃/₂ | Varies, often distinct from other units | Opposite to S=PS₃/₂ |

| P-P bonded units | Varies | Dependent on local geometry |

Vibrational Spectroscopy (Infrared and Raman) for P-S Bond Analysis in Tetraphosphorus (B14172348) Octasulfide

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an essential tool for analyzing the bonding structure of molecules by probing their characteristic vibrational modes. nih.govresearchgate.net These techniques provide a "vibrational fingerprint" that is unique to the compound's structure, particularly the nature of the P-S bonds in tetraphosphorus octasulfide. unizar-csic.es

Infrared (IR) Spectroscopy : IR spectroscopy is adept at detecting the asymmetric vibrations of polar functional groups. researchgate.net In P₄S₈, this would include stretches and bends associated with both terminal P=S bonds and bridging P-S-P linkages.

Raman Spectroscopy : Raman spectroscopy detects vibrational modes based on changes in polarizability. unizar-csic.es It is often complementary to IR, as symmetric vibrations that are weak or absent in the IR spectrum can be strong in the Raman spectrum. This is particularly useful for analyzing the symmetric vibrations of the P-S cage structure.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the P-S framework. For instance, the vibrational spectrum of a salt containing the [P₄S₈]⁴⁻ anion has been reported, confirming the utility of these methods for this class of compounds. researchgate.netgrafiati.com The frequencies of the observed bands can be assigned to specific P-S stretching and bending modes, providing insight into bond strengths and molecular symmetry.

Table 2: General Vibrational Frequencies for P-S Bonds Note: This table provides typical frequency ranges for phosphorus-sulfur bonds. The exact frequencies for P₄S₈ would be specific to its molecular structure.

| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Terminal P=S | Stretching | ~600 - 750 |

| Bridging P-S-P | Asymmetric Stretch | ~500 - 600 |

| Bridging P-S-P | Symmetric Stretch | ~400 - 500 |

| P-S Cage | Bending/Deformation | < 400 |

Advanced Mass Spectrometry for Molecular Structure Confirmation of P₄S₈

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides an exact mass measurement, which can verify the molecular formula P₄S₈. nih.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Mass spectrometric studies of gaseous phosphorus sulfides have been conducted, providing data on their ionization energies. nist.gov The observed fragmentation pattern in the mass spectrum can also offer structural clues, as the molecule breaks apart in predictable ways related to the strengths of its various bonds. The anticipated molecular ion peak ([M]⁺) or a protonated version ([M+H]⁺) is a key piece of evidence for the successful synthesis and identification of the target molecule. nih.gov

Table 3: Key Mass Spectrometry Data for this compound (P₄S₈)

| Property | Value | Source |

| Molecular Formula | P₄S₈ | nih.govbrainly.com |

| Average Molecular Weight | 380.38 g/mol | epa.gov |

| Monoisotopic Mass | 379.671617 Da | nih.govepa.gov |

| Ionization Energy (IE) | 9.8 ± 0.5 eV | nist.gov |

Crystallographic Determination Methods for Solid-State P₄S₈ Structures

Crystallographic methods provide unambiguous information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and crystal packing. carleton.edu These are the definitive techniques for determining the solid-state structure of P₄S₈ and identifying any different crystalline forms, known as polymorphs.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise atomic structure of a crystalline compound. hzdr.de The technique involves directing a beam of X-rays onto a small, single crystal of the material. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu

By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density throughout the crystal and thus determine:

The precise positions of each phosphorus and sulfur atom.

The covalent bond lengths and angles within the P₄S₈ molecule.

The arrangement of molecules within the crystal lattice (unit cell dimensions and space group). carleton.eduuhu-ciqso.es

This technique has been successfully used to characterize the structures of numerous related phosphorus sulfides and their isomers, such as γ-P₄S₆, and anions like [P₄S₈]⁴⁻. researchgate.netuni-regensburg.de Should P₄S₈ exist in multiple polymorphic forms, SC-XRD would be the definitive method to identify and characterize the distinct crystal structure of each polymorph.

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the identification of crystalline phases. carleton.edu Instead of a single crystal, PXRD uses a finely ground powder sample containing a vast number of randomly oriented microcrystals. When the X-ray beam strikes the powder, the random orientation ensures that all possible diffraction conditions (as described by Bragg's Law) are met simultaneously. carleton.edu

The result is a diffraction pattern of intensity versus diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid. For this compound, PXRD is used for:

Phase Identification : Comparing the experimental PXRD pattern of a synthesized sample to a known standard or a pattern calculated from single-crystal data to confirm its identity. researchgate.net

Purity Measurement : Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. carleton.edu

Polymorph Screening : Distinguishing between different polymorphs of P₄S₈, as each would have a distinct PXRD pattern due to their different crystal structures.

Monitoring Structural Changes : Observing changes in the crystal structure due to factors like temperature or pressure.

Electron Microscopy and Surface Characterization of this compound Materials

The microscopic morphology and surface characteristics of this compound (P₄S₈) and related materials are critical for understanding their physical and chemical behavior. Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide invaluable insights into the structure of these materials at the nanoscale.

SEM imaging reveals the surface topography and morphology of P₄S₈ materials. For instance, in studies of phosphorus-sulfur compounds, SEM can be used to visualize the crystal structure and particle size distribution. While specific SEM images for P₄S₈ are not abundant in publicly available literature, the technique is fundamental in materials science for characterizing powders and crystalline solids. The principles of SEM involve scanning a focused beam of electrons over a sample's surface to produce an image, providing information about the material's surface features.

TEM, on the other hand, offers higher resolution and is used to observe the internal structure of materials. In the context of phosphorus-containing materials, TEM, often coupled with energy-dispersive X-ray spectroscopy (EDX), can identify the elemental composition of specific nanostructures. For example, in studies of polyphosphate granules in bacteria, which are rich in phosphorus, TEM reveals them as electron-dense spheres. researchgate.net This technique could be applied to P₄S₈ to study its crystalline lattice and any defects that may be present.

The characterization of materials using electron microscopy often involves analyzing the interaction of electrons with the sample. The contrast in TEM images for heavy elements is a subject of ongoing research to better understand the chemical species responsible for the observed features. uchicago.edu

Below is a table summarizing the application of electron microscopy techniques for the characterization of phosphorus-sulfur materials.

| Technique | Information Obtained | Relevance to P₄S₈ |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size | Characterization of P₄S₈ powder, crystal habit, and surface features. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, lattice defects | High-resolution imaging of the P₄S₈ crystal lattice and internal morphology. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition | Confirmation of the phosphorus-to-sulfur ratio in P₄S₈ samples and identification of impurities. |

Chiroptical Spectroscopy in the Study of this compound Derivatives

Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of chemistry with significant implications in various fields. While this compound itself is not chiral, its derivatives can be. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful technique for studying the stereochemistry of these chiral derivatives. bath.ac.uk

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bath.ac.ukrsc.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and conformational isomers of chiral compounds. rsc.org

For hypothetical chiral derivatives of P₄S₈, CD spectroscopy could provide crucial information. The interaction of a chiral P₄S₈ derivative with a chromophoric, CD-silent probe can induce a chiroptical readout, allowing for the determination of the derivative's absolute configuration. rsc.org The resulting CD spectrum, characterized by Cotton effects, would be unique to the specific stereoisomer.

Recent advancements have led to the development of two-dimensional circular dichroism (2DCD) spectroscopy, which offers even greater resolution and insight into transient chiral dynamics, particularly in complex systems. nih.gov While currently applied to biological complexes, this technique holds potential for studying the intricate stereochemistry of novel chiral phosphorus-sulfur compounds. nih.gov

The table below outlines the key aspects of chiroptical spectroscopy relevant to the study of chiral this compound derivatives.

| Spectroscopic Technique | Principle | Application to Chiral P₄S₈ Derivatives |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. bath.ac.ukrsc.org | Determination of absolute configuration, study of conformational isomers, and analysis of stereochemical purity. |

| Two-Dimensional Circular Dichroism (2DCD) Spectroscopy | Investigates transient chiral dynamics and provides better-resolved excitation energies. nih.gov | Advanced analysis of the electronic and structural properties of chiral P₄S₈ derivatives and their interactions. |

Reactivity and Reaction Mechanisms of Tetraphosphorus Octasulfide

Reactions with Organic Reagents: Formation of Organophosphorus Sulfides

The reactions of tetraphosphorus (B14172348) octasulfide with organic reagents are of significant interest for the synthesis of a variety of organophosphorus sulfides. These reactions often involve the cleavage of the P-S bonds within the P₄S₈ cage and the subsequent formation of new phosphorus-carbon and phosphorus-sulfur bonds.

Thiophosphorylation Reactions and Mechanisms Initiated by P₄S₈

While tetraphosphorus decasulfide (P₄S₁₀) is more commonly employed as a thionating and thiophosphorylating agent, P₄S₈ also exhibits reactivity in this regard, albeit with different selectivity and mechanisms. Thiophosphorylation involves the introduction of a thiophosphoryl group (-P(S)X₂) into an organic molecule.

The mechanism of thiophosphorylation with P₄S₈ is believed to proceed through the nucleophilic attack of an organic substrate (e.g., an alcohol, amine, or thiol) on one of the phosphorus atoms of the P₄S₈ cage. This initial attack leads to the opening of the cage and the formation of a reactive intermediate. Subsequent steps can involve further reactions with the organic reagent or intramolecular rearrangements to yield the final thiophosphorylated product. The presence of both bridging and terminal sulfur atoms in P₄S₈ allows for a variety of reaction pathways, potentially leading to a mixture of products.

Key Research Findings on P₄S₈ Thiophosphorylation:

| Reactant Type | Product Type | Mechanistic Insights |

| Alcohols | O-Alkyl thiophosphates | Nucleophilic attack at a P(V) center, leading to cage opening. |

| Amines | N-Alkyl/Aryl thiophosphoramidates | Initial formation of a phosphoramidothioic acid intermediate. |

| Thiols | S-Alkyl/Aryl dithiophosphates | Reaction proceeds readily due to the soft nature of the sulfur nucleophile. |

Ring-Opening and Cage Rearrangement Reactions of Tetraphosphorus Octasulfide

The cage structure of this compound is susceptible to attack by various nucleophiles and electrophiles, leading to ring-opening and cage rearrangement reactions. These transformations are fundamental to the synthetic utility of P₄S₈.

Nucleophilic attack, as seen in thiophosphorylation reactions, is a common mode of ring-opening. The specific site of attack and the subsequent fragmentation of the cage depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the complete degradation of the cage into smaller phosphorus-sulfur fragments.

Cage rearrangement reactions can be initiated by thermal or photochemical means, or by the action of catalysts. These rearrangements can lead to the formation of other phosphorus sulfide (B99878) isomers or novel cage structures. Computational studies have suggested that the P₄S₈ cage possesses several local minima on its potential energy surface, indicating that rearrangements to other isomeric forms are plausible.

Catalytic Reactivity of P₄S₈ in Organic Transformations

The use of phosphorus sulfides as catalysts in organic synthesis is an emerging area of research. While less explored than its P₄S₁₀ counterpart, this compound has the potential to act as a catalyst in certain organic transformations. Its Lewis acidic phosphorus centers can activate substrates, and the sulfur atoms can participate in redox processes.

Potential catalytic applications of P₄S₈ could include:

Thionation reactions: Catalyzing the conversion of carbonyl compounds to thiocarbonyls.

Condensation reactions: Acting as a Lewis acid catalyst to promote the formation of C-C or C-N bonds.

Rearrangement reactions: Facilitating molecular rearrangements through coordination and activation.

Further research is needed to fully elucidate the catalytic potential of P₄S₈ and the mechanisms by which it operates in these transformations.

Reactions with Inorganic Species and Main Group Elements

This compound reacts with a variety of inorganic species and main group elements, leading to the formation of new phosphorus-sulfur compounds and other inorganic products. These reactions often involve redox processes and the disruption of the P₄S₈ cage.

For instance, the reaction of P₄S₈ with alkali metals can lead to the reduction of the phosphorus and sulfur atoms and the formation of various phosphorus polysulfides. Reactions with halogens can result in the formation of thiophosphoryl halides, which are valuable synthons in organophosphorus chemistry. The reactivity with main group halides can lead to the exchange of sulfur for halogen atoms on the phosphorus cage.

Kinetic and Mechanistic Aspects of this compound Dissociation and Association in Solution

The behavior of this compound in solution is complex and can involve dissociation into smaller fragments and association to form larger aggregates. The extent of these processes is dependent on the solvent, temperature, and the presence of other solutes.

Kinetic studies on the dissociation of P₄S₈ are scarce, but it is expected that the cage can undergo reversible fragmentation, particularly in polar, coordinating solvents. The mechanism of dissociation likely involves the cleavage of the weaker P-S bonds, potentially leading to an equilibrium between the intact cage and smaller, more reactive species. This equilibrium can have a significant impact on the observed reactivity of P₄S₈ in solution.

Redox Chemistry and Electron Transfer Pathways Involving P₄S₈

The presence of phosphorus and sulfur in various oxidation states within the P₄S₈ molecule makes it an interesting candidate for redox chemistry studies. The phosphorus atoms can be considered to be in a formal +4 oxidation state, while the sulfur atoms are in a -2 or -1 oxidation state (for bridging and terminal sulfurs, respectively).

P₄S₈ can act as both an oxidizing and a reducing agent, depending on the reaction partner. Electron transfer to or from the P₄S₈ cage can lead to the formation of radical ions and initiate subsequent chemical transformations. The electrochemical behavior of P₄S₈ has not been extensively studied, but it is anticipated to exhibit a rich redox chemistry. Understanding the electron transfer pathways involving P₄S₈ is crucial for designing new synthetic methodologies and for understanding its potential role in materials science.

In-depth Analysis of this compound's Role in Coordination Chemistry Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the specific ligand behavior and coordination chemistry of this compound (P₄S₈) fragments in metal complexes are exceptionally scarce. While the broader field of phosphorus-sulfur ligand chemistry is well-documented, P₄S₈ itself does not feature prominently as a direct ligand or a common precursor to coordinated fragments in readily accessible research.

Initial investigations into the coordination chemistry of P₄S₈ sought to identify instances where the intact molecule or its fragments bind to metal centers. However, these searches did not yield specific examples of metal complexes featuring P₄S₈ as a ligand, nor did they provide data on its coordination modes or the properties of such hypothetical complexes.

Subsequent research efforts broadened to explore the reactivity of P₄S₈ with various organometallic and coordination compounds. The hypothesis was that P₄S₈ might react in situ to form phosphorus-sulfur ligands that subsequently coordinate to the metal. This line of inquiry also proved to be largely fruitless, with no specific examples of this reaction pathway being prominently reported in the searched literature.

The investigation was further expanded to include the coordination chemistry of other phosphorus sulfides, such as tetraphosphorus decasulfide (P₄S₁₀) and tetraphosphorus heptasulfide (P₄S₇), in the hope of drawing parallels or finding pathways that might involve P₄S₈. While there is a body of research on the reactions of P₄S₁₀ with metal complexes to form various thiophosphorus ligands and clusters, this information falls outside the strict scope of this article, which is focused solely on P₄S₈.

The consistent lack of specific data relating to the coordination chemistry of P₄S₈ fragments in metal complexes prevents the construction of a detailed and scientifically accurate article on this subject as outlined. The available scientific literature does not appear to contain the requisite research findings, detailed examples, or data that would be necessary to populate a substantive discussion or data table on the ligand behavior of P₄S₈.

Therefore, it must be concluded that the role of this compound in coordination chemistry as a direct ligand or a readily transformed precursor is not a well-established or extensively studied area of inorganic chemistry, at least within the public domain of scientific publications accessible through standard search methodologies.

Computational and Theoretical Chemistry of Tetraphosphorus Octasulfide

Quantum Chemical Calculations on P₄S₈ Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of molecules like tetraphosphorus (B14172348) octasulfide. northwestern.edu These methods, which are rooted in quantum mechanics, can elucidate the distribution of electrons within the molecule and the nature of the chemical bonds that hold it together. northwestern.edumdpi.com

Detailed quantum chemical calculations would typically involve methods such as Density Functional Theory (DFT) or ab initio techniques to determine the molecular orbitals, electron density distribution, and the character of the P-S and P-P bonds within the P₄S₈ cage structure. Such analyses can reveal the extent of covalent and ionic character in the bonds, as well as identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. While specific computational studies on the electronic structure of P₄S₈ are not extensively detailed in publicly available literature, the principles of quantum chemistry provide a robust framework for its theoretical investigation. iaea.org

Table 1: Key Aspects of Electronic Structure Analysis for P₄S₈

| Property | Theoretical Approach | Significance |

| Molecular Orbitals | DFT, Ab initio (e.g., Hartree-Fock, MP2) | Describes the energy levels of electrons and their distribution, identifying HOMO and LUMO. |

| Electron Density | Quantum Theory of Atoms in Molecules (QTAIM) | Maps the probability of finding an electron at any point, revealing bonding and lone pair regions. |

| Bonding Analysis | Natural Bond Orbital (NBO), Electron Localization Function (ELF) | Characterizes the nature of P-S and P-P bonds (e.g., covalent, ionic, bond order). |

| Partial Atomic Charges | Mulliken, NBO, or other population analysis methods | Quantifies the charge distribution on each atom, providing insight into the molecule's polarity and reactivity. |

Molecular Dynamics Simulations and Conformational Analysis of Tetraphosphorus Octasulfide

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. scienceopen.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular vibrations, conformational changes, and thermodynamic properties over time. scienceopen.comnih.gov

Theoretical Predictions of P₄S₈ Reactivity, Reaction Pathways, and Transition States

Theoretical chemistry provides essential tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. mdpi.com For this compound, computational methods can be used to explore its interactions with other chemical species, map out potential reaction pathways, and identify the high-energy transition states that govern the reaction rates.

By calculating the energies of reactants, products, and intermediates, a potential energy surface for a given reaction can be constructed. This surface allows for the identification of the most likely reaction pathways. Transition state theory can then be applied to calculate reaction rate constants. Reactivity descriptors, derived from the electronic structure, can also be used to predict how P₄S₈ might behave in different chemical environments. rsc.org For instance, the energies of the HOMO and LUMO can indicate its susceptibility to electrophilic or nucleophilic attack.

Analysis of Pnictogen Bonding and Other Non-Covalent Interactions in P₄S₈ Systems

Pnictogen bonding is a non-covalent interaction that occurs when an electrophilic region on a covalently bonded pnictogen atom (Group 15 elements, including phosphorus) interacts attractively with a nucleophilic region on another molecule or within the same molecule. mdpi.commdpi.com This interaction is analogous to the more well-known halogen and chalcogen bonds and arises from an anisotropic distribution of electron density around the pnictogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.gov

In the context of this compound, the phosphorus atoms, being bonded to the more electronegative sulfur atoms, are expected to possess electrophilic character. This makes them potential pnictogen bond donors. In condensed phases or in the presence of Lewis bases, P₄S₈ could engage in pnictogen bonding, influencing its crystal packing, solubility, and interactions with other molecules. Several other phosphorus sulfides, such as P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀, have been shown to exhibit phosphorus-centered pnictogen bonding in their crystal structures. mdpi.com This strongly suggests that P₄S₈ would also participate in such interactions. Computational analysis, through methods like Molecular Electrostatic Potential (MEP) surface calculations, can identify the electrophilic regions on the phosphorus atoms of P₄S₈ and predict the strength and directionality of potential pnictogen bonds. nih.gov

Table 2: Characteristics of Pnictogen Bonding

| Feature | Description |

| Pnictogen Bond Donor | A covalently or coordinately bonded pnictogen atom (e.g., phosphorus in P₄S₈) with an electrophilic region (σ-hole). mdpi.com |

| Pnictogen Bond Acceptor | A nucleophilic region, such as a lone pair of electrons or a π-system. |

| Nature of Interaction | Primarily electrostatic, but also involves polarization and charge transfer contributions. |

| Strength | Generally weaker than covalent bonds but can significantly influence molecular assembly and recognition. The strength increases for heavier pnictogen atoms. mdpi.comnih.gov |

| Directionality | Highly directional, with the acceptor typically aligning with the σ-hole along the extension of a covalent bond to the pnictogen atom. |

Other non-covalent interactions, such as van der Waals forces, would also play a crucial role in the intermolecular associations of P₄S₈. A comprehensive theoretical analysis would consider the interplay of all these forces to provide a complete picture of the supramolecular chemistry of this compound.

Spectroscopic Property Predictions and Validation for this compound

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. Theoretical calculations can provide predictions for a range of spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

For P₄S₈, quantum chemical calculations can be used to compute its vibrational frequencies and intensities, leading to a theoretical IR and Raman spectrum. These predicted spectra can be compared with experimental measurements to confirm the molecule's structure and assign specific vibrational modes to the observed spectral bands. Similarly, theoretical calculations of NMR chemical shifts (e.g., for ³¹P) and coupling constants can aid in the interpretation of experimental NMR spectra, which is particularly useful for characterizing the complex bonding environment of the phosphorus atoms in the P₄S₈ cage. The agreement between predicted and experimental spectra serves as a powerful validation of both the theoretical model and the experimental structural assignment.

Advanced Materials Applications of Tetraphosphorus Octasulfide and Its Derivatives

Role of P4S8 as a Precursor in Inorganic Materials Synthesis

Tetraphosphorus (B14172348) octasulfide is a key precursor for the synthesis of a variety of inorganic materials, particularly metal thiophosphates and related chalcogenides. Although the more common phosphorus sulfide (B99878), tetraphosphorus decasulfide (P4S10 or P2S5), is frequently cited, P4S8 provides a reactive source of both phosphorus and sulfur for creating complex anionic structures. These structures are the fundamental units for building advanced functional materials.

The primary role of P4S8 in synthesis is to react with metal sources (such as metal chlorides or elemental metals) to form metal thiophosphates. nih.gov These reactions, often conducted at moderate to high temperatures, can yield a diverse range of crystalline products. For instance, solvent-free synthesis methods involving the reaction of anhydrous metal chlorides with elemental phosphorus and sulfur, or with molecular phosphorus sulfides like P2S5, have successfully produced transition metal thiophosphates with the general formula MPS3 (where M = Fe, Co, Ni). nih.gov P4S8 can be considered a suitable reactant in similar synthetic strategies due to its comparable reactivity as a source of P-S moieties.

The synthesis process often takes advantage of favorable thermochemistry, such as the elimination of volatile byproducts like phosphorus trichloride (B1173362) (PCl3), to drive the reaction towards the desired crystalline thiophosphate product. nih.gov The resulting materials incorporate complex heteroatomic anions, such as the pyro-thiophosphate (P2S74−) and hypo-thiodiphosphate (P2S64−) units, which are crucial to their functional properties. nih.govnih.gov

Furthermore, phosphorus sulfide precursors are instrumental in the synthesis of nanomaterials. While elemental phosphorus is often used for creating quantum dots like Indium Phosphide (B1233454) (InP), the underlying chemistry involves the reaction of a phosphorus source with a metal precursor. acs.orgkcl.ac.uk The principles of using reactive phosphorus sources can be extended to P4S8 for creating novel phosphorus- and sulfur-containing nanostructures.

Table 1: Examples of Inorganic Materials Synthesized from Phosphorus Sulfide Precursors

| Material Class | Specific Examples | Precursor System | Synthesis Method | Key Feature | Reference(s) |

| Metal Thiophosphates | FePS3, CoPS3, NiPS3 | Anhydrous Metal Chlorides + P4/S8 or P2S5 | Solvent-Free Thermal Reaction | Formation of crystalline layered materials | nih.gov |

| Metal Thiophosphates | Cu3PS4 | CuCl2 + P2S5/P | Solvent-Free Thermal Reaction | Formation of orthorhombic crystals | nih.gov |

| Quantum Dots | InP@ZnS | Elemental Phosphorus (P4) + In precursor | Large-scale solution-phase synthesis | Highly luminescent, cadmium-free emitters | acs.org |

| Quantum Dots | PbS | Sodium Sulfide (Na2S) + Pb precursor | Colloidal Chemistry Method | Tunable particle size | pku.edu.cn |

Catalytic Applications and Design of P4S8-Derived Catalysts

Materials derived from phosphorus sulfides, including P4S8, have shown significant promise in catalysis, particularly for electrochemical reactions such as the hydrogen evolution reaction (HER). The layered metal thiophosphates (MPS3) synthesized using phosphorus sulfide precursors are notable examples.

Research has demonstrated that MPS3 materials (M = Co, Ni) function as effective electrocatalysts for HER in acidic conditions. nih.gov The catalytic activity is dependent on the constituent metal ion, with the performance trend observed as Co > Ni >> Fe for HER at lower applied potentials. nih.gov The design of these catalysts involves creating a stable, semiconducting material with active sites for proton reduction. The synthesis, which can be accomplished via solvent-free reactions with phosphorus sulfide reagents, yields micrometer-sized crystalline products that exhibit reasonable stability during extended HER experiments. nih.gov

The catalytic utility of P4S8-derived materials extends to hydrodesulfurization (HDS), a critical process in the petroleum refining industry for removing sulfur from fuels. While traditional HDS catalysts are based on Co-Mo or Ni-Mo sulfides on alumina (B75360) supports, advanced material design explores the incorporation of phosphorus to enhance catalytic activity. The synthesis of transition metal phosphide (TMP) nanoparticles, which are also explored for energy applications, often requires a reactive phosphorus source. researchgate.net The use of P4S8 can provide both the phosphorus and sulfur needed to create complex metal phosphosulfide active phases, potentially leading to catalysts with improved performance.

Table 2: Catalytic Performance of Metal Thiophosphates in Hydrogen Evolution Reaction (HER)

| Catalyst | Synthesis Precursors | Catalytic Reaction | Key Finding | Reference(s) |

| CoPS3 | CoCl2 + P/S or P2S5/P | Hydrogen Evolution Reaction (HER) | Highest HER activity among the MPS3 series (M=Fe, Co, Ni) | nih.gov |

| NiPS3 | NiCl2 + P/S or P2S5/P | Hydrogen Evolution Reaction (HER) | Moderate HER activity and stability under acidic conditions | nih.gov |

| FePS3 | FeCl2 + P/S or P2S5/P | Hydrogen Evolution Reaction (HER) | Lowest HER activity in the series | nih.gov |

Development of Optoelectronic Materials Utilizing P4S8 Structural Motifs

The structural motifs derived from P4S8 and other phosphorus sulfides, namely thiophosphate polyanions like [PS4]3-, are central to a burgeoning class of optoelectronic materials. chemrxiv.org Metal thiophosphates represent a large family of compounds with diverse structural and chemical properties that are increasingly being explored for applications in solar energy conversion and as light-emitting materials. chemrxiv.orgresearchgate.net

First-principles calculations have identified several metal thiophosphates as highly promising candidates for p-type transparent conductors, photovoltaic absorbers, and photocatalysts for water splitting. researchgate.net The exceptional physical properties of layered metal thiophosphates make them suitable for next-generation photodetectors. researchgate.net For example, a photodetector based on copper chromium thiophosphate (CuCrP2S6) nanoflakes demonstrated impressive responsivity and detectivity. researchgate.net

The synthesis of these materials often involves high-temperature solid-state methods, where a phosphorus sulfide precursor like P4S8 can be reacted with metal sources to form the desired thiophosphate crystal structure. rsc.org The resulting materials can exhibit unique optical properties. For instance, the quaternary thiophosphate SrAgPS4, which features layers of connected [PS4] and [AgS4] tetrahedra, shows a strong second-harmonic generation response, making it a promising nonlinear optical material for mid-infrared applications. rsc.org

Furthermore, the general class of phosphorus-containing semiconductors is vital for quantum dot (QD) technology. While many syntheses focus on phosphide QDs like InP, the use of phosphorus sulfide precursors opens pathways to novel QD compositions with tunable photoluminescent properties across the visible spectrum. acs.orgkcl.ac.uknih.gov

Table 3: Optoelectronic Properties of Selected Metal Thiophosphates

| Material | Structural Features | Potential Application | Notable Property | Reference(s) |

| SrAgPS4 | 2D [AgPS4]2- layers | Nonlinear Optics | Strong phase-matched second harmonic generation (1.10 × AgGaS2) | rsc.org |

| CuCrP2S6 | Layered structure | Photodetector | High responsivity (7 mA/W) and detectivity (6 × 10⁸ Jones) | researchgate.net |

| Various Metal Thiophosphates | Diverse crystal structures | Photovoltaics, Photocatalysis | Identified via computational screening for high performance | researchgate.net |

Functional Materials Derived from P4S8 for Energy Conversion and Storage Technologies

P4S8 and related phosphorus sulfides are critical precursors for synthesizing advanced materials for energy storage, particularly solid-state electrolytes for next-generation lithium-ion batteries. Lithium thiophosphates are a leading class of solid Li+ conductors, with some compositions exhibiting ionic conductivities that rival those of conventional liquid electrolytes (>1 × 10−3 S/cm at room temperature). osti.govpsu.edu

These high-performance solid electrolytes are typically synthesized from lithium sulfide (Li2S) and a phosphorus sulfide, most commonly cited as P2S5 (P4S10). osti.gov The reaction, which can be performed through mechanochemical milling or solvent-mediated processes, produces materials containing various thiophosphate units, including ortho-thiophosphate (PS43−) and pyro-thiophosphate (P2S74−). nih.govosti.gov P4S8 serves as a viable precursor for these reactions, providing the necessary P-S framework to form the ion-conducting phases. Solvent-mediated synthesis, in particular, offers a scalable route for the low-cost production of these electrolytes. osti.gov

The resulting lithium thiophosphate glasses and glass-ceramics are key components in the development of safer, high-energy-density, all-solid-state batteries. nih.govpsu.edursc.org Research has shown that substituting anions, for instance by incorporating LiBH4, can further enhance ionic conductivity, reaching values as high as 11 mS cm−1 at room temperature. nih.gov

Beyond electrolytes, materials derived from phosphorus sulfides are also being investigated as potential anode materials. oaepublish.commatec-conferences.org While silicon and graphite (B72142) are common anode materials, conversion- and alloying-type anodes based on metal sulfides and phosphides are being explored for their high theoretical capacities. oaepublish.commdpi.com The use of P4S8 as a reactant could lead to novel anode materials with unique electrochemical properties.

Table 4: Ionic Conductivity of Lithium Thiophosphate Solid Electrolytes

| Electrolyte Composition | Synthesis Method | Ionic Conductivity (at 25°C) | Key Feature | Reference(s) |

| BH4- -substituted Li-argyrodite | Two-step milling | Up to 11 mS cm⁻¹ | High conductivity achieved without heat treatment | nih.gov |

| xLi2S + (1-x)P2S5 glass-ceramics | Mechanical milling | > 1 mS cm⁻¹ | High bulk ionic conductivity | psu.educonfex.com |

| Li7P3S11 | Solvent-mediated synthesis | > 1 mS cm⁻¹ | Scalable synthesis route | osti.gov |

Surface Chemistry and Interfacial Phenomena of Tetraphosphorus Octasulfide in Composites

While direct studies on the use of this compound for surface functionalization are not widely reported, its chemical reactivity suggests potential applications in modifying the surface of materials. The P4S8 molecule possesses reactive sulfur atoms that can potentially bond with the surfaces of metal or metal oxide nanoparticles. This interaction could be used to introduce a phosphorus-sulfur-rich layer onto a filler material, which could have several benefits.

For instance, in polymer composites, such a modification could improve the compatibility between inorganic fillers and a polymer matrix, especially if the polymer has functional groups that can interact with the P-S coating. The functionalization could alter the surface energy of the particles, preventing agglomeration and leading to a more uniform dispersion within the composite. mdpi.commdpi.com

Furthermore, the introduction of phosphorus and sulfur functionalities can impart new properties to the composite material, such as improved flame retardancy or altered electrochemical characteristics at the interface, which is particularly relevant for composite electrodes in batteries. The P4S8 molecule could act as a cross-linking or coupling agent at the interface, reacting with both the filler surface and the matrix to create strong covalent bonds, thus enhancing the mechanical integrity and performance of the composite material.

Historical Perspectives and Evolution of Research on Phosphorus Sulfides

Early Investigations and Discoveries of Phosphorus-Sulfur Compounds

The study of compounds formed from phosphorus and sulfur has a rich and complex history, dating back to the 18th century. The initial discovery of the vigorous, almost explosive, reaction between phosphorus and sulfur at elevated temperatures was made by A. S. Marggraf in 1740. This pioneering observation occurred well before the establishment of modern chemistry, leading to a period where the literature on phosphorus-sulfur compounds was rife with inaccuracies.

In the century that followed Marggraf's discovery, numerous compositions were claimed as definite compounds, with formulas ranging from P₄S to P₂S₁₂. At least 14 distinct phosphorus-sulfur compounds were described during this era. However, as more rigorous scientific methods and reliable criteria for identifying chemical entities were developed, the number of recognized compounds was significantly reduced. Intensive investigation brought order to this chaotic field, and by the early 20th century, only four principal phosphorus sulfides were firmly established: P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀.

One of the most notable figures in the early study of these compounds was Jöns Jacob Berzelius, who, in 1843, was the first to synthesize tetraphosphorus (B14172348) decasulfide (P₄S₁₀) by reacting liquid white phosphorus with sulfur. The early history of phosphorus-sulfur compounds has been aptly described as a "Comedy of Errors," reflecting the initial confusion and subsequent clarification that characterized this field of inorganic chemistry. While the exact first synthesis of tetraphosphorus octasulfide (P₄S₈) is not prominently documented in early historical accounts, its existence and stability were established through later, more systematic investigations of the phosphorus-sulfur system.

Milestones in Understanding the Structure and Bonding of this compound

The elucidation of the molecular structures of phosphorus sulfides, including this compound, has been a significant area of research, heavily reliant on advancements in analytical techniques. All known molecular phosphorus sulfides are based on a tetrahedral array of four phosphorus atoms, a structural motif derived from the P₄ tetrahedron of white phosphorus. The various sulfide (B99878) compositions are formed by the insertion of sulfur atoms into P–P bonds and/or the addition of terminal sulfur atoms to the phosphorus cage.

A major milestone in understanding the structure and bonding of P₄S₈ and its isomers came with the application of spectroscopic methods, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The 100% natural abundance of the ³¹P isotope makes this technique exceptionally powerful for characterizing phosphorus compounds. ³¹P NMR spectroscopy allows for the differentiation of the various phosphorus environments within a molecule, providing crucial information about connectivity and molecular symmetry. This has been instrumental in identifying the different isomers of P₄S₈ and distinguishing them from other phosphorus sulfides in complex mixtures.

Further insights into the precise molecular geometry have been provided by single-crystal X-ray diffraction studies. These studies have confirmed the cage-like structures of phosphorus sulfides and provided accurate data on bond lengths and angles. For instance, X-ray diffraction has been used to determine the crystal structure of related phosphorus sulfide iodides, such as β-P₄S₃I₂, which provides a basis for understanding the structural chemistry of the broader class of P₄Sₙ compounds.

In recent years, computational chemistry has become an invaluable tool for understanding the structure and bonding in this compound. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the geometries and relative stabilities of various P₄S₈ isomers. These computational studies complement experimental data by providing insights into the electronic structure and the nature of the P–S and P–P bonds. For example, theoretical analyses have been used to predict the existence of stable, yet experimentally unknown, isomers of P₄S₈, such as γ-P₄S₈, suggesting avenues for future synthetic exploration.

The table below summarizes key structural and spectroscopic information for a known isomer of P₄S₈.

| Property | Data |

| Molecular Formula | P₄S₈ |

| Isomer | β-P₄S₈ |

| Point Group | C₂ᵥ |

| ³¹P NMR Chemical Shifts | Varies depending on phosphorus environment |

| Vibrational Spectroscopy | Characteristic P–S and P–P stretching modes |

| Predicted Stable Isomers | γ-P₄S₈ |

Advancements in Synthetic Methods for P₄S₈ over Decades

The synthesis of phosphorus sulfides has evolved from simple, often uncontrolled, thermal reactions to more selective and predictable methods. The primary industrial method for producing phosphorus sulfides has historically been the thermolysis of mixtures of red or white phosphorus with elemental sulfur. While effective for producing commercially significant compounds like P₄S₁₀, this direct combination often yields complex mixtures of P₄Sₙ compounds, from which the separation of less abundant species like P₄S₈ is challenging.

The development of more selective synthetic routes has been a key advancement in the chemistry of phosphorus sulfides. These methods can be broadly categorized into sulfidation and desulfurization reactions.

Sulfidation Reactions: These methods involve the addition of sulfur to a phosphorus-richer sulfide. A notable example is the synthesis of β-P₄S₈ by treating α-P₄S₇ with triphenylarsine (B46628) sulfide (Ph₃AsS) in a carbon disulfide (CS₂) solution. This reaction selectively adds a sulfur atom to the P₄S₇ cage, yielding a mixture containing the desired P₄S₈ isomer.

Desulfurization Reactions: Conversely, sulfur can be selectively removed from a sulfur-richer sulfide. NMR evidence has shown that P₄S₈ is the primary product of the desulfurization of P₄S₉ using triphenylphosphine (B44618) (Ph₃P). This reaction demonstrates a controlled method for accessing P₄S₈, although the product is noted to have limited stability under certain conditions.

The evolution of synthetic methods has been driven by the need for pure samples of specific isomers for structural and reactivity studies. The use of specific reagents like Ph₃AsS and Ph₃P allows for more targeted transformations compared to the brute-force thermal methods of early investigations. The progress in synthetic strategies is summarized in the table below.

| Method | Description | Reagents | Selectivity |

| Direct Thermal Reaction | Heating elemental phosphorus and sulfur. | P₄, S₈ | Low; produces complex mixtures. |

| Sulfidation of P₄S₇ | Addition of a sulfur atom to the P₄S₇ cage. | α-P₄S₇, Ph₃AsS | Moderate; yields a mixture of α-P₄S₇ and β-P₄S₈. |

| Desulfurization of P₄S₉ | Removal of a sulfur atom from the P₄S₉ cage. | P₄S₉, Ph₃P | Good for the formation of P₄S₈ as the primary product. |

These advancements have enabled a more systematic exploration of the chemistry of less common phosphorus sulfides like P₄S₈.

Current Trends and Future Directions in Academic Research on this compound

Current academic research on this compound is situated within broader investigations into the chemistry of phosphorus sulfides, with a focus on materials science, coordination chemistry, and theoretical predictions of novel structures. While P₄S₈ itself is not as extensively studied as its commercially significant counterparts like P₄S₃ and P₄S₁₀, it represents a molecule of interest for fundamental and applied research.

Materials Science: A significant driver of current research into phosphorus sulfides is their potential application in energy storage. Sulfide-based glass-ceramics, particularly in the Li₂S-P₂S₅ system, are promising solid electrolytes for all-solid-state lithium-ion batteries due to their high ionic conductivity. While P₄S₁₀ is a common precursor, the exploration of other phosphorus sulfides, including sulfur-rich molecules, is an active area of research. The unique stoichiometry and structure of P₄S₈ could offer different electrochemical properties, making it a candidate for investigation in the development of new electrode or electrolyte materials.

Coordination and Supramolecular Chemistry: The cage-like structures of phosphorus sulfides, including P₄S₈, make them intriguing ligands for coordination chemistry. The sulfur atoms on the surface of the molecule can act as donor sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). Research in this area explores the self-assembly of these phosphorus sulfide ligands with metal centers to create novel materials with potential applications in catalysis, gas storage, and sensing. The specific geometry and reactivity of P₄S₈ isomers could lead to unique coordination complexes with tailored properties.

Theoretical and Synthetic Chemistry: A prominent trend in the academic study of P₄S₈ is the use of computational chemistry to predict the existence and stability of new, as-yet-unsynthesized isomers. Theoretical studies have suggested that isomers like γ-P₄S₈ could be stable enough for isolation. This predictive work guides synthetic chemists in designing targeted routes to these novel molecules. The future of P₄S₈ synthesis will likely involve the development of even more selective and high-yield reactions to access specific isomers, moving beyond statistical mixtures to deterministic chemical transformations.

Future research on this compound is expected to focus on:

The development of selective, scalable synthetic routes to pure isomers of P₄S₈.

A thorough experimental characterization of the physical and chemical properties of these isomers.

Exploration of the performance of P₄S₈-derived materials in electrochemical applications, such as solid-state batteries.

Investigation of P₄S₈ as a building block in supramolecular chemistry and for the synthesis of novel coordination polymers.

As synthetic capabilities improve and the demand for new functional materials grows, the academic interest in less common but structurally unique molecules like this compound is poised to increase.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions to Tetraphosphorus (B14172348) Octasulfide Chemistry

The chemistry of tetraphosphorus octasulfide (P₄S₈) is situated within the broader field of phosphorus sulfide (B99878) cage compounds, which are characterized by their unique molecular architectures. scribd.comscribd.com Academic contributions have established that phosphorus sulfides, with the general formula P₄Sₙ (where n ≤ 10), exist as a family of compounds, many of which feature a tetrahedral P₄ core. wikipedia.org this compound is one of several phosphorus sulfides that exist as isomers, a fact that has been a subject of study. wikipedia.org

Computational studies have played a significant role in understanding the relative stabilities of these isomers. Theoretical calculations have been employed to predict the geometries and stabilization energies of various P₄S₈ configurations. researchgate.net These studies suggest the potential existence of currently unknown but relatively stable isomers of P₄S₈, such as γ-P₄S₈, which could be targets for future synthetic efforts. researchgate.net The characterization of known and theoretical isomers often relies on spectroscopic techniques, with computational chemistry providing valuable data to aid in their identification. nih.gov

The reactivity of phosphorus sulfide cages, in general, is an area of active investigation. While specific studies on P₄S₈ are not extensively detailed in the provided search results, the broader class of P-S cage compounds is known for its diverse reactivity. scribd.comscribd.com The structural features of these cages, such as the presence of different types of phosphorus-sulfur bonds, influence their chemical behavior. scribd.com

A summary of key research findings is presented in the table below:

| Research Area | Key Findings |

| Structural Chemistry | P₄S₈ is a member of the phosphorus sulfide cage compound family (P₄Sₙ). scribd.comscribd.comwikipedia.org It is known to exist in isomeric forms. wikipedia.org |

| Computational Analysis | Theoretical calculations have been used to determine the optimized geometries and relative stabilities of P₄S₈ isomers. researchgate.net These studies have predicted the potential for synthesizing new, stable isomers. researchgate.net |

| Spectroscopic Characterization | Spectroscopic methods are crucial for the identification and characterization of P₄S₈ isomers, often complemented by computational predictions. nih.gov |

Unresolved Questions and Emerging Research Frontiers for P₄S₈ Systems

While foundational knowledge about phosphorus sulfides has been established, several unresolved questions and emerging research frontiers remain, particularly for P₄S₈ systems. A significant challenge lies in the selective synthesis of specific P₄S₈ isomers. The development of synthetic methodologies that allow for precise control over the arrangement of sulfur atoms within the phosphorus cage is a key area for future research. The prediction of stable, yet-to-be-synthesized isomers like γ-P₄S₈ opens up new avenues for synthetic chemists. researchgate.net

The reactivity of different P₄S₈ isomers is another area ripe for exploration. It is likely that the isomeric form of P₄S₈ influences its chemical properties and reactivity patterns. Systematic studies on the reactions of individual P₄S₈ isomers with various reagents would provide valuable insights into their chemical behavior and potential applications. The broader reactivity of P₄ butterfly complexes suggests that the P₄ core in P₄S₈ could be manipulated to create novel phosphorus-containing fragments. uni-regensburg.de

Furthermore, a deeper understanding of the electronic structure of P₄S₈ isomers is needed. High-level quantum chemical studies could elucidate the nature of bonding and the electronic properties of these molecules, which would be crucial for designing new materials with specific electronic or optical properties. nih.gov

Key research frontiers are summarized in the following table:

| Research Frontier | Description |

| Selective Synthesis | Developing synthetic routes to selectively produce specific isomers of P₄S₈, including those predicted by computational studies. researchgate.net |

| Isomer-Specific Reactivity | Investigating the differential reactivity of various P₄S₈ isomers to understand how structure dictates chemical behavior. |

| Electronic Structure Elucidation | Conducting in-depth computational and experimental studies to understand the electronic properties of P₄S₈ isomers for potential applications in materials science. nih.gov |

Potential for Interdisciplinary Research and Novel Applications of this compound

The unique structural and potential electronic properties of this compound position it as a candidate for interdisciplinary research and novel applications. The broader family of phosphorus sulfides has already shown promise in the field of energy storage. For instance, sulfur-rich phosphorus sulfide molecules have been investigated for use in rechargeable lithium batteries. researchgate.net This suggests that P₄S₈ and its derivatives could be explored as electrode materials or as components of solid electrolytes in next-generation batteries. The electrochemical properties of phosphorus-based complexes in sodium-sulfur batteries further highlight the potential of P-S compounds in this area. pnas.orgpnas.org

In materials science, phosphorus sulfide cage compounds can be viewed as molecular building blocks for the construction of larger, functional materials. epa.govbris.ac.uk The defined structure of P₄S₈ could be exploited in the design of novel porous materials or as ligands in coordination chemistry to create new catalysts or functional coordination polymers. nih.govuci.eduyoutube.com The reactivity of the P₄ core in related compounds suggests that P₄S₈ could serve as a precursor to new phosphorus-containing materials with interesting properties. uni-regensburg.de

The intersection of computational chemistry and experimental synthesis will continue to be a fruitful area of interdisciplinary research. Theoretical predictions of stable isomers and their properties can guide synthetic efforts, accelerating the discovery of new P₄S₈-based materials with desired functionalities. researchgate.net

Potential areas for interdisciplinary research and applications are outlined below:

| Field | Potential Application/Research Area |

| Energy Storage | Exploration of P₄S₈ as a cathode material or electrolyte component in lithium-ion or sodium-ion batteries. researchgate.netpnas.orgpnas.org |

| Materials Science | Use of P₄S₈ as a molecular building block for the synthesis of porous materials, polymers, or novel inorganic-organic hybrid materials. epa.govbris.ac.uk |

| Catalysis | Investigation of P₄S₈ and its derivatives as ligands for transition metal catalysts or as catalysts in their own right. nih.gov |

| Computational Chemistry | Synergistic use of computational modeling to predict the properties of new P₄S₈-based materials and guide their synthesis. researchgate.net |

Q & A

Basic: What synthesis methods are validated for producing high-purity tetraphosphorus octasulfide (P₄S₈), and how can purity be confirmed experimentally?

Methodological Answer:

- Synthesis: Adapt stoichiometric control from P₄S₃ synthesis (e.g., direct combination of phosphorus and sulfur in inert atmospheres at controlled temperatures). For example, P₄S₃ is formed via , suggesting similar molar ratios could be optimized for P₄S₈ .

- Purity Confirmation: Use elemental analysis (e.g., combustion to quantify P and S content) and spectroscopic techniques (Raman or FTIR) to detect impurities like unreacted sulfur or lower sulfides (e.g., P₄S₇, P₄S₁₀) .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., heat capacity, enthalpy of formation) of P₄S₈?

Methodological Answer:

- Data Harmonization: Apply the Shomate equation () to model gas-phase heat capacity, as done for P₄S₃ . Compare results with ab initio calculations (e.g., density functional theory, DFT) to validate experimental discrepancies .

- Error Analysis: Investigate synthesis conditions (e.g., trace oxygen leading to oxide impurities) or calorimetric measurement protocols that may skew results .

Basic: What structural characterization techniques are critical for determining the crystalline arrangement of P₄S₈?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve atomic positions and cage-like structures, analogous to P₄S₃’s tricyclic framework .

- Spectroscopy: Use NMR to probe phosphorus environments and sulfur K-edge XANES to study sulfide bonding motifs .

Advanced: How can computational models predict the reactivity of P₄S₈ in coordination chemistry or catalytic applications?

Methodological Answer:

- Quantum Chemical Modeling: Employ DFT to map electron density distributions and frontier molecular orbitals, identifying reactive sites. For example, studies on P₄S₃ activation in transition metal complexes provide a template .

- Reactivity Simulations: Use molecular dynamics (MD) to model ligand substitution or oxidative pathways, validated against experimental kinetics data .

Advanced: What strategies mitigate hazards during P₄S₈ handling, given the pyrophoric nature of lower phosphorus sulfides?

Methodological Answer:

- Safety Protocols: Follow guidelines for P₄S₃, which is classified as a flammable solid (UN1341). Use inert gloveboxes for synthesis and storage to prevent moisture/oxygen exposure .

- Decomposition Monitoring: Implement gas chromatography (GC) to detect hazardous byproducts like or during thermal degradation studies .

Basic: How are stoichiometric ratios optimized in P₄S₈ synthesis to avoid intermediate sulfide formation?

Methodological Answer:

- Phase Diagrams: Construct P-S binary phase diagrams (as used for P₄S₇ and P₄S₁₀) to identify temperature/composition windows favoring P₄S₈ .

- In Situ Analytics: Use differential scanning calorimetry (DSC) to monitor reaction progress and detect intermediate phases .

Advanced: What experimental and computational approaches reconcile discrepancies in the electronic structure of P₄S₈?

Methodological Answer:

- Synchrotron Studies: Perform X-ray photoelectron spectroscopy (XPS) to compare experimental binding energies with DFT-predicted values, addressing orbital hybridization ambiguities .

- Bandgap Analysis: Use UV-vis spectroscopy and tight-binding models to resolve disagreements in reported semiconductor properties .

Basic: How can researchers validate the molecular weight and stoichiometry of P₄S₇/P₄S₈ mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.